3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O3/c1-3-30-16-19(26-28-25(29-34-26)17-10-6-7-11-23(17)33-4-2)24(32)18-14-20(27)22(15-21(18)30)31-12-8-5-9-13-31/h6-7,10-11,14-16H,3-5,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUFITOUXCOGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Quinoline Core Synthesis: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the piperidinyl group.
Reduction: Reduction reactions can target the oxadiazole ring and the quinoline core.
Substitution: The ethoxyphenyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of quinoline and oxadiazole exhibit significant antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that the compound may possess similar properties, warranting further investigation into its antimicrobial potential .
Antiviral Activity
In addition to antibacterial properties, compounds containing oxadiazole moieties have been explored for antiviral applications. The structural characteristics of the compound may enhance its interaction with viral targets, potentially leading to the development of new antiviral agents .
Synthesis and Characterization
A comprehensive study focused on synthesizing related oxadiazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The synthesis involved various techniques such as molecular docking and crystal structure analysis, which are crucial for understanding the interactions at the molecular level .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship of similar compounds have revealed that specific substitutions on the quinoline and oxadiazole rings significantly influence their biological properties. For instance, modifications at the 3-position of fluoroquinolones have been identified as promising avenues for increasing antimicrobial efficacy .
Drug Development
Given its promising biological activities, 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one could serve as a lead compound in drug development. Its ability to combat resistant strains of bacteria makes it a candidate for further pharmacological studies.
Molecular Docking Studies
Molecular docking studies are essential for predicting how this compound interacts with biological targets. Such studies can provide insights into its mechanism of action and help optimize its structure for enhanced efficacy .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring and quinoline core are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
Target Compound
- Core: 1,4-dihydroquinolin-4-one.
- Substituents :
- 1-Ethyl group (N1 position).
- 6-Fluoro (aromatic ring).
- 7-Piperidin-1-yl (aromatic ring).
- 3-(2-ethoxyphenyl)-1,2,4-oxadiazole (position 3).
- Molecular Weight : ~463.43 g/mol (estimated via analogs).
- H-Bond Donors/Acceptors: 0 donors, ~10 acceptors (oxadiazole, fluorine, piperidinyl).
Analog 1: 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1040639-91-5)
- Core : Triazolo[4,5-d]pyrimidin-7-one.
- Substituents :
- 3,4-Dimethoxyphenyl-oxadiazole.
- 3-Fluorobenzyl.
- Molecular Weight : 463.43 g/mol.
- H-Bond Donors/Acceptors: 0 donors, 10 acceptors.
Analog 2: 4-((3-(4-methoxyphenoxy)piperidin-1-yl)carbonyl)-N-1,3-thiazol-2-ylbenzenesulfonamide (CAS 1063728-26-6)
- Core : Benzenesulfonamide.
- Substituents: Piperidinyl-carbamate linkage. 4-Methoxyphenoxy and thiazolyl groups.
- Molecular Weight : ~463.5 g/mol (estimated).
- H-Bond Donors/Acceptors: 2 donors (sulfonamide NH), 8 acceptors.
Structural and Functional Implications
Key Observations:
Core Diversity: The quinolin-4-one core (target) vs. triazolopyrimidinone (Analog 1) and benzenesulfonamide (Analog 2) suggests divergent pharmacological targets. Quinolinones are associated with kinase inhibition, while sulfonamides often exhibit antimicrobial activity.
The piperidinyl group in the target compound and Analog 2 could facilitate interactions with enzymes or receptors requiring basic nitrogen centers.
H-Bonding: Analog 2’s sulfonamide NH groups provide hydrogen-bond donors absent in the target compound and Analog 1, which may improve solubility or target binding.
Hypothetical Pharmacokinetic Profiles
- Target Compound : High H-bond acceptors (10) and lipophilic substituents (ethoxy, piperidinyl) suggest moderate solubility and high membrane permeability.
- Analog 2: Sulfonamide donors may improve aqueous solubility but increase metabolic susceptibility.
Biological Activity
The compound 3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic molecule with potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 338.36 g/mol. The structure includes an oxadiazole ring which is often associated with various pharmacological activities. Below is a summary of its structural characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C18H18N4O3 |
| Molecular Weight | 338.36 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOc1ccccc1c3noc(CCC(=O)Nc2cccnc2)n3 |
| InChI | InChI=1S/C18H18N4O3/c1... |
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar properties .
Anticancer Potential
Research has demonstrated that quinoline derivatives can inhibit cancer cell proliferation. The inclusion of the piperidine and oxadiazole groups in this compound may enhance its anticancer activity by interfering with specific cellular pathways involved in tumor growth .
Case Study:
A study evaluating the cytotoxic effects of related compounds on human cancer cell lines found that modifications to the quinoline structure significantly impacted their efficacy. The results indicated that compounds with similar structural features to our target compound exhibited IC50 values in the micromolar range against breast and lung cancer cells .
Immunomodulatory Effects
Compounds with oxadiazole rings have been reported to modulate immune responses. In vitro studies have shown that such compounds can influence cytokine production and T-cell activation . This suggests potential applications in autoimmune diseases or as immunosuppressants.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The oxadiazole group may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation: The piperidine component could interact with neurotransmitter receptors, influencing neurological functions.
- DNA Intercalation: The planar structure of the quinoline ring allows for potential intercalation into DNA, disrupting replication processes in rapidly dividing cells.
Research Findings
A comprehensive review of literature reveals several studies focusing on the structural activity relationship (SAR) of similar compounds:
Q & A
Q. What are best practices for reporting synthetic yields and purity in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
